Lariciresinol acetate

Description

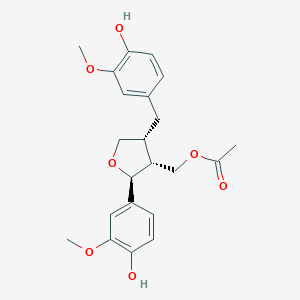

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMIYJFCKIBMR-PNLZDCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of Lariciresinol Acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of lariciresinol and its derivative, lariciresinol acetate, in plants. While the core pathway leading to the formation of lariciresinol is well-documented, the enzymatic acetylation to produce this compound is a recent discovery with its biosynthetic machinery yet to be fully elucidated. This document details the established enzymatic steps, presents available quantitative data, and provides detailed experimental protocols for the key enzymes involved. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important branch of lignan biosynthesis.

Introduction

Lignans are a diverse class of phenolic compounds found in a wide variety of plants, where they play crucial roles in defense against pathogens and pests. In human health, lignans are recognized as phytoestrogens with potential applications in the prevention and treatment of various diseases, including hormone-dependent cancers. Lariciresinol is a key intermediate in the biosynthesis of many lignans. Its acetylated form, this compound, has been identified in the resin of Araucaria angustifolia, suggesting a further level of metabolic diversification.[1] This guide will delineate the known biosynthetic route to lariciresinol and discuss the putative final step to this compound.

The Biosynthetic Pathway of Lariciresinol

The biosynthesis of lariciresinol originates from the general phenylpropanoid pathway, which provides the monolignol precursor, coniferyl alcohol. The subsequent steps are specific to lignan formation and are catalyzed by a series of specialized enzymes.

From Phenylalanine to Coniferyl Alcohol

The pathway begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

Dimerization of Coniferyl Alcohol to Pinoresinol

The first committed step in lariciresinol biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules to form pinoresinol. This reaction is mediated by dirigent proteins (DIR) , which, in conjunction with an oxidizing agent such as a laccase or peroxidase, control the regioselectivity and stereoselectivity of the radical coupling.[2][3]

Reduction of Pinoresinol to Lariciresinol

Pinoresinol is then sequentially reduced to lariciresinol by the action of pinoresinol-lariciresinol reductases (PLRs) . These NADPH-dependent enzymes catalyze the reduction of the furan ring of pinoresinol to yield lariciresinol.[4][5] In many plant species, the same PLR enzyme can further reduce lariciresinol to secoisolariciresinol.[4][5]

Putative Acetylation of Lariciresinol to this compound

The final step in the formation of this compound is the acetylation of the hydroxyl group of lariciresinol. While six different lariciresinol acetates have been identified in the resin of Araucaria angustifolia, the specific enzyme responsible for this transformation, a putative lariciresinol O-acetyltransferase (LOT) , has not yet been characterized.[1] This remains an active area for future research.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway from coniferyl alcohol to this compound.

Quantitative Data

The following tables summarize available quantitative data for key enzymes and metabolites in the lariciresinol biosynthesis pathway.

Table 1: Kinetic Properties of Pinoresinol-Lariciresinol Reductases (PLRs)

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Isatis indigotica | IiPLR1 | (+)-Pinoresinol | 1.5 ± 0.2 | - | 0.83 ± 0.03 | 0.55 | [1] |

| Isatis indigotica | IiPLR1 | (-)-Pinoresinol | 2.1 ± 0.3 | - | 0.95 ± 0.04 | 0.45 | [1] |

| Isatis indigotica | IiPLR1 | (+)-Lariciresinol | 3.2 ± 0.4 | - | 0.45 ± 0.02 | 0.14 | [1] |

| Isatis indigotica | IiPLR1 | (-)-Lariciresinol | 4.5 ± 0.5 | - | 0.51 ± 0.03 | 0.11 | [1] |

Note: '-' indicates data not available in the cited literature.

Table 2: Concentration of Lariciresinol in Various Plant Tissues

| Plant Species | Tissue | Concentration (µ g/100g fresh weight) | Reference |

| Sesamum indicum (Sesame seeds) | Seed | 29,331 | [6] |

| Brassica oleracea (Cabbage) | Leaf | 185 - 2,321 | [6] |

| Linum usitatissimum (Flaxseed) | Seed | 301,129 (total lignans, mainly secoisolariciresinol) | [6][7] |

| Olea europaea (Olive, black) | Fruit | 0.03 mg/100g | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of lariciresinol.

Cloning, Expression, and Purification of Pinoresinol-Lariciresinol Reductase (PLR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves, roots) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification: The full-length coding sequence of the putative PLR gene is amplified from the cDNA by PCR using gene-specific primers.

-

Cloning into an Expression Vector: The amplified PLR gene is cloned into a suitable expression vector, such as pET-28a(+) for bacterial expression, which often includes a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant PLR protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

-

Reaction Mixture: The standard assay mixture (total volume of 200 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 2 mM NADPH, 50 µM pinoresinol (substrate), and the purified recombinant PLR enzyme (1-5 µg).

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Extraction: The reaction is terminated by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the product is collected. The extraction is repeated twice.

-

Analysis: The extracted products are dried under nitrogen and redissolved in a suitable solvent (e.g., methanol). The conversion of pinoresinol to lariciresinol is analyzed by High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). The product is identified and quantified by comparison with an authentic lariciresinol standard.

Dirigent Protein (DIR) Functional Assay

-

Reaction Mixture: The assay mixture (total volume of 500 µL) contains 100 mM sodium phosphate buffer (pH 6.5), 1 mM coniferyl alcohol, a source of oxidizing equivalents (e.g., 0.1 units of laccase from Trametes versicolor), and the purified recombinant DIR protein (5-10 µg).[2]

-

Initiation and Incubation: The reaction is initiated by the addition of the laccase. The mixture is incubated at 25°C for 1-2 hours with gentle shaking.

-

Extraction and Analysis: The reaction products are extracted with ethyl acetate. The stereochemistry of the resulting pinoresinol is determined by chiral HPLC analysis to assess the directing activity of the DIR protein.[2]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the characterization of a novel pinoresinol-lariciresinol reductase.

Conclusion and Future Perspectives

The biosynthesis of lariciresinol in plants is a well-defined pathway involving the stereospecific dimerization of coniferyl alcohol and subsequent reduction of pinoresinol. The recent discovery of this compound in Araucaria angustifolia opens up a new area of investigation into the downstream modification of lignans.[1] The identification and characterization of the putative lariciresinol O-acetyltransferase will be a critical next step in fully understanding this pathway. Such knowledge will not only enhance our fundamental understanding of plant secondary metabolism but also provide new enzymatic tools for the biotechnological production of valuable lignan derivatives for the pharmaceutical and nutraceutical industries.

References

- 1. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concentration data for Lariciresinol in Olive [Black], raw - Phenol-Explorer [phenol-explorer.eu]

Spectroscopic and Structural Elucidation of Lariciresinol Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lariciresinol acetate, a lignan of significant interest in phytochemical and pharmacological research. Due to the limited availability of directly published, comprehensive experimental spectra for this compound in the public domain, this document synthesizes expected spectroscopic characteristics based on the known structure and data from closely related compounds. It also outlines detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is the acetylated derivative of Lariciresinol. Its chemical structure features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of the furanoid class of lignans.

-

Chemical Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate

-

CAS Number: 79114-77-5

-

Molecular Formula: C₂₂H₂₆O₇

-

Molecular Weight: 402.44 g/mol

The presence of an acetate group in place of a primary alcohol distinguishes it from its parent compound, Lariciresinol, leading to altered polarity and potentially different biological activity.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is inferred from the analysis of its functional groups and comparison with the known data of Lariciresinol and other lignan acetates.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 6.7-7.0 | m | - | Aromatic protons |

| ~ 5.5-5.7 | s | - | Phenolic -OH |

| ~ 4.7-4.9 | d | ~ 6-8 | H-2 |

| ~ 4.1-4.3 | m | - | H-9'a, H-9'b (CH₂OAc) |

| ~ 3.8-4.0 | m | - | H-9a, H-9b |

| ~ 3.85 | s | - | Methoxy protons (2x OCH₃) |

| ~ 2.5-2.8 | m | - | H-7', H-8' |

| ~ 2.3-2.5 | m | - | H-7, H-8 |

| ~ 2.05 | s | - | Acetate methyl protons (CH₃CO) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 171.0 | Acetate carbonyl (C=O) |

| ~ 146-148 | C-3', C-4', C-3'', C-4'' (Aromatic C-O) |

| ~ 132-134 | C-1', C-1'' (Aromatic C-C) |

| ~ 120-122 | C-6', C-6'' (Aromatic C-H) |

| ~ 114-116 | C-5', C-5'' (Aromatic C-H) |

| ~ 108-110 | C-2', C-2'' (Aromatic C-H) |

| ~ 82-84 | C-2 |

| ~ 72-74 | C-9 |

| ~ 64-66 | C-9' (CH₂OAc) |

| ~ 56.0 | Methoxy carbons (2x OCH₃) |

| ~ 50-52 | C-8 |

| ~ 42-44 | C-8' |

| ~ 32-34 | C-7' |

| ~ 21.0 | Acetate methyl (CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3010-2850 | C-H stretch | Aromatic and Aliphatic C-H |

| ~ 1735 | C=O stretch | Ester (acetate) |

| ~ 1600, ~1510, ~1450 | C=C stretch | Aromatic ring |

| ~ 1240 | C-O stretch | Ester (acetate) |

| ~ 1150, ~1030 | C-O stretch | Aryl ether and tetrahydrofuran |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 402.16 | [M]⁺ (Molecular Ion) |

| 342.14 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 311.12 | [M - CH₃COOH - OCH₃]⁺ |

| 151.07 | Fragment corresponding to the guaiacyl moiety |

| 137.06 | Fragment from cleavage of the tetrahydrofuran ring |

Note: The fragmentation pattern of the parent compound, lariciresinol, often shows a characteristic loss of 30 Da (CH₂O)[1]. A similar fragmentation may be observed for the acetate derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral width: 0-200 ppm.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Chemical shifts are referenced to the residual solvent peak or TMS.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the beam path and collect the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte. Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300-320 °C) at a rate of 10-15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

LC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, TOF, or Ion Trap.

-

Scan Range: m/z 100-1000.

-

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic pathway of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Lariciresinol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol acetate is a lignan, a class of polyphenolic compounds found in various plants. As a derivative of the well-studied lignan lariciresinol, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, isolation, and biological evaluation. Where data for this compound is limited, information on its parent compound, lariciresinol, is provided as a valuable reference point for further investigation.

Physicochemical Properties

Table 1: Physical Properties of this compound and Lariciresinol

| Property | This compound | (+)-Lariciresinol |

| CAS Number | 79114-77-5[2] | 27003-73-2[3] |

| Appearance | Solid, Powder[1] | White to off-white powder |

| Melting Point | Data not available | 167-168 °C |

| Boiling Point | Data not available | 568.4 ± 50.0 °C (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Table 2: Chemical Properties of this compound and Lariciresinol

| Property | This compound | (+)-Lariciresinol |

| Molecular Formula | C22H26O7[2] | C20H24O6[3] |

| Molecular Weight | 402.4 g/mol [2] | 360.40 g/mol [3] |

| IUPAC Name | [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate[4] | 4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol[5] |

| InChI Key | LVYMIYJFCKIBMR-PNLZDCPESA-N | MHXCIKYXNYCMHY-AUSJPIAWSA-N[3] |

| Canonical SMILES | CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC[4] | COC1=C(C=CC(=C1)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O[3] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for the acetate are not widely published, the use of NMR and mass spectrometry for its identification has been reported.[2][4]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The presence of the acetyl group will introduce characteristic signals in both ¹H and ¹³C NMR spectra compared to the parent lariciresinol.

-

¹H NMR: The acetyl group will show a sharp singlet peak around δ 2.0 ppm. The protons on the carbon bearing the acetate group will experience a downfield shift compared to the corresponding alcohol in lariciresinol. The aromatic and other aliphatic protons will have chemical shifts and coupling patterns characteristic of the lariciresinol skeleton.

-

¹³C NMR: The acetyl group will introduce two new signals: a carbonyl carbon (C=O) around δ 170 ppm and a methyl carbon (CH₃) around δ 21 ppm. The carbon attached to the acetate group will also show a downfield shift.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the [M+H]⁺ or [M+Na]⁺ adducts would be expected. In negative ion mode, the [M-H]⁻ ion would be observed.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide structural information. Common fragmentation patterns for acetylated lignans include the loss of the acetyl group (as acetic acid, 60 Da, or as a ketene, 42 Da).[2] Further fragmentation would involve the cleavage of the tetrahydrofuran ring and other characteristic losses from the lignan core.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.

3.1. Synthesis of (+)-Lariciresinol 3a-Acetate from (+)-Lariciresinol

A reported synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol proceeds in three steps with an overall yield of 66%.[2][6] While the detailed experimental specifics are not fully available, a general procedure for acetylation of a primary alcohol on a similar scaffold is provided below.

Diagram 1: Synthetic Workflow for this compound

Caption: A general synthetic workflow for the preparation of this compound from lariciresinol.

Protocol:

-

Protection of Phenolic Hydroxyl Groups: Dissolve (+)-lariciresinol in a suitable solvent such as pyridine. Add a protecting group reagent, for example, acetic anhydride, dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

-

Acetylation of the Primary Alcohol: Dissolve the protected lariciresinol in a solvent like dichloromethane. Add acetic anhydride and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion. Wash the reaction mixture, dry the organic layer, and concentrate to obtain the fully protected and acetylated product.

-

Selective Deprotection: Dissolve the product from the previous step in a solvent system such as methanol/water. Add a mild base, for example, potassium carbonate, and stir at room temperature. The phenolic protecting groups will be selectively removed, leaving the primary acetate intact. After completion, neutralize the reaction, remove the methanol under reduced pressure, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain pure (+)-Lariciresinol 3a-acetate.

3.2. Isolation from Phyllanthus niruri

This compound has been reported to be isolated from Phyllanthus niruri.[6] A general bioassay-guided fractionation and isolation protocol for compounds from this plant is described below.[7][8]

Diagram 2: Isolation Workflow from Phyllanthus niruri

References

- 1. (-)-lariciresinol, 83327-19-9 [thegoodscentscompany.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lariciresinol Induces Apoptosis and Inhibits Migration-Invasion of Patient-Derived Hypertrophic Scar Fibroblasts via Preventing Accumulation of Collagen | Semantic Scholar [semanticscholar.org]

- 5. Lariciresinol - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Lariciresinol Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lariciresinol acetate, a lignan with significant research interest. This document compiles available data on its physicochemical properties, offers a detailed protocol for solubility determination, and presents a relevant biological signaling pathway.

Introduction to this compound

This compound is a naturally occurring lignan found in various plant species. As an acetylated derivative of lariciresinol, it shares a similar core structure and exhibits a range of biological activities, including antioxidant and anti-inflammatory properties[1]. Understanding its solubility in different organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 79114-77-5 | [2][3] |

| Molecular Formula | C₂₂H₂₆O₇ | [1][2] |

| Molecular Weight | 402.44 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Storage | Desiccate at -20°C | [2] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and qualitative reports, an estimated solubility profile can be presented. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2].

Disclaimer: The following table provides an estimated solubility of this compound. These values are based on the general solubility of similar lignan compounds and qualitative data. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Chemical Class | Estimated Solubility |

| Chloroform | Halogenated Hydrocarbon | High |

| Dichloromethane | Halogenated Hydrocarbon | High |

| Acetone | Ketone | Moderate to High |

| Ethyl Acetate | Ester | Moderate |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High |

| Methanol | Alcohol | Moderate |

| Ethanol | Alcohol | Moderate |

| Acetonitrile | Nitrile | Moderate |

| n-Hexane | Alkane | Low |

| Water | Protic Solvent | Low |

-

High: > 100 mg/mL

-

Moderate: 10 - 100 mg/mL

-

Low: < 10 mg/mL

One supplier offers this compound as a 10 mM solution in DMSO, which corresponds to approximately 4.02 mg/mL[4].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound, based on the established "shake-flask" method.

4.1. Materials

-

This compound (powder form, >98% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC-UV or HPLC-MS.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Relevant Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, the biological activities of its parent compound, lariciresinol, have been studied. Lariciresinol has been shown to be involved in pathways related to its antioxidant and anti-inflammatory effects. The following diagram illustrates a generalized pathway that could be relevant for the biological activity of lignans like lariciresinol and its derivatives.

Caption: Potential signaling pathway influenced by this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While precise quantitative data remains limited, this document provides a strong foundation for researchers through an estimated solubility profile, a detailed experimental protocol for accurate determination, and a relevant biological context. The provided information is intended to facilitate the effective use of this compound in research and development.

References

Lariciresinol Acetate: An In-Depth Technical Guide on its Core In Vitro Mechanism of Action

Disclaimer: Scientific literature extensively details the in vitro mechanisms of action for lariciresinol . However, there is a significant lack of available research and data specifically investigating the mechanistic pathways of its acetylated form, lariciresinol acetate . This guide provides a comprehensive overview of the in vitro activities of the parent compound, lariciresinol. While it is plausible that this compound may exhibit similar biological activities, potentially acting as a prodrug that is hydrolyzed to lariciresinol, this has not been experimentally confirmed. The following information should therefore be interpreted as a potential, but not proven, framework for the action of this compound.

Introduction to Lariciresinol and this compound

Lariciresinol is a lignan, a class of polyphenolic compounds found in various plants, including sesame seeds and Brassica vegetables[1]. It is a precursor to enterolignans, which are thought to have numerous health benefits[1]. This compound, its acetylated derivative, has been identified in plant extracts, notably from Larch species, which have demonstrated antifungal properties[2]. While the synthesis of this compound has been documented, its biological activities and mechanisms of action remain largely unexplored in the scientific literature.

This technical guide will focus on the well-documented in vitro mechanism of action of lariciresinol, providing a foundation for potential future research into its acetate derivative.

Anticancer Activity of Lariciresinol In Vitro

Lariciresinol has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis in Cancer Cells

Lariciresinol has been shown to induce apoptosis in several cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast cancer (SKBr3) cells[3][4][5][6][7]. The primary mechanism is believed to be through the mitochondrial-mediated apoptosis pathway.

Key Molecular Events:

-

Inhibition of Cell Proliferation: Lariciresinol inhibits the proliferation of cancer cells in a dose- and time-dependent manner[3][4].

-

Cell Cycle Arrest: It induces cell cycle arrest, particularly in the S phase in HepG2 cells, which precedes the onset of apoptosis[3].

-

Mitochondrial Dysfunction: A key initiating event is the disruption of the mitochondrial membrane potential (ΔΨm)[4][5].

-

Modulation of Bcl-2 Family Proteins: Lariciresinol decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, leading to a decreased Bcl-2/Bax ratio[4][5].

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol[4][5].

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3[4][5].

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[4][5].

-

Ubiquitin-Proteasome Pathway Involvement: Proteomic analysis in HepG2 cells suggests that the anticancer effects of lariciresinol may also be related to the ubiquitin-proteasome pathway, with observed upregulation of ubiquitin and ubiquitin-conjugating enzyme (UBC) expression[3].

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Lariciresinol | SKBr3, HEK-293, Fibroblast | MTT | IC50 (48h) | 500 µM | [8] |

| Lariciresinol | HepG2 | CCK-8 | Proliferation Inhibition | Dose-dependent | [4] |

Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay):

-

Cell Lines: SKBr3 (breast cancer), HEK-293 (human embryonic kidney), and fibroblast cells.

-

Treatment: Cells are treated with varying concentrations of lariciresinol for 24 and 48 hours.

-

Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability[7][8].

Apoptosis Assay (Annexin V/PI Staining):

-

Cell Line: HepG2 (hepatocellular carcinoma).

-

Treatment: Cells are treated with lariciresinol for a specified period.

-

Procedure: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry[4].

Western Blot Analysis for Apoptosis-Related Proteins:

-

Cell Line: HepG2.

-

Treatment: Cells are treated with lariciresinol.

-

Procedure: Total protein is extracted from the cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[4].

Signaling Pathway Diagram: Mitochondrial-Mediated Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by lariciresinol.

Anti-Inflammatory Activity of Lariciresinol In Vitro

Lariciresinol has been investigated for its anti-inflammatory properties, with evidence suggesting its ability to modulate key inflammatory signaling pathways such as NF-κB and TGF-β[9].

Key Molecular Events:

-

Inhibition of Phospholipase A2 (PLA2): In silico and in vitro studies have shown that lariciresinol can act as a competitive inhibitor of PLA2, an enzyme crucial for the production of pro-inflammatory mediators. The IC50 for this inhibition was reported to be 57.6 µM[10].

-

Modulation of NF-κB Pathway: Lariciresinol is suggested to regulate the NF-κB pathway. While direct in vitro mechanistic studies on lariciresinol are limited, the general mechanism for many polyphenols involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

-

Regulation of TGF-β Pathway: Lariciresinol has been reported to regulate the TGF-β pathway, which plays a complex role in inflammation and tissue repair[9].

Quantitative Data on Anti-Inflammatory Activity

| Compound | Target | Assay | Endpoint | Value | Reference |

| Lariciresinol | PLA2 | Enzyme Inhibition | IC50 | 57.6 µM | [10] |

Experimental Protocols: Anti-Inflammatory Assays

PLA2 Inhibition Assay:

-

Enzyme: Phospholipase A2.

-

Procedure: The assay typically involves incubating PLA2 with a fluorescently labeled phospholipid substrate in the presence of varying concentrations of the inhibitor (lariciresinol). The enzymatic activity is measured by the increase in fluorescence upon cleavage of the substrate. The IC50 value is calculated from the dose-response curve[10].

NF-κB Reporter Assay:

-

Cell Line: A suitable cell line (e.g., HEK293T) is transfected with an NF-κB luciferase reporter plasmid.

-

Treatment: Cells are pre-treated with lariciresinol and then stimulated with an inflammatory agent (e.g., TNF-α or LPS).

-

Procedure: After incubation, cell lysates are collected, and luciferase activity is measured. A decrease in luciferase activity in the presence of lariciresinol indicates inhibition of the NF-κB pathway.

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by lariciresinol.

Other In Vitro Activities of Lariciresinol

Anti-Diabetic Activity

Lariciresinol has shown potential as an anti-diabetic agent through a dual mechanism of action.

Key Molecular Events:

-

α-Glucosidase Inhibition: Lariciresinol acts as a competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help to lower postprandial blood glucose levels[11].

-

Enhancement of Insulin Signaling: In C2C12 myotubes, lariciresinol activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake[11].

Quantitative Data on Anti-Diabetic Activity

| Compound | Target/Process | Assay | Endpoint | Value | Reference |

| Lariciresinol | α-Glucosidase | Enzyme Inhibition | IC50 | 6.97 ± 0.37 µM | [11] |

| Lariciresinol | α-Glucosidase | Enzyme Inhibition | Ki | 0.046 µM | [11] |

Experimental Protocols: Anti-Diabetic Assays

α-Glucosidase Inhibition Assay:

-

Enzyme: α-glucosidase from a suitable source (e.g., baker's yeast).

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure: The enzyme is pre-incubated with various concentrations of lariciresinol, followed by the addition of the substrate. The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined[11].

Glucose Uptake Assay:

-

Cell Line: C2C12 myotubes.

-

Procedure: Differentiated C2C12 cells are treated with lariciresinol. Glucose uptake is then measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The fluorescence intensity inside the cells is quantified to determine the rate of glucose uptake[11].

Signaling Pathway Diagram: Insulin Signaling Enhancement

Caption: Enhancement of insulin signaling by lariciresinol in C2C12 myotubes.

Conclusion and Future Directions

The available in vitro data strongly suggest that lariciresinol is a multifaceted bioactive compound with significant anticancer, anti-inflammatory, and anti-diabetic properties. Its mechanisms of action involve the modulation of key cellular signaling pathways, including those that regulate apoptosis, inflammation, and glucose metabolism.

The critical next step for the scientific community is to investigate whether this compound shares these mechanisms of action. Future research should focus on:

-

Direct comparative studies of lariciresinol and this compound in various in vitro assays to determine if their potencies and mechanisms are similar.

-

Metabolic studies to ascertain if this compound is hydrolyzed to lariciresinol in cell culture or in vivo.

-

Elucidation of the specific molecular targets of this compound.

Such studies will be invaluable for understanding the full therapeutic potential of this class of lignans and for guiding the development of new drugs for a range of diseases.

References

- 1. Lariciresinol - Wikipedia [en.wikipedia.org]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. An update on bioactive plant lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New findings on the bioactivity of lignans [fitforthem.unipa.it]

- 10. researchgate.net [researchgate.net]

- 11. Lignans of sesame: purification methods, biological activities and biosynthesis--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Lariciresinol Acetate: A Technical Guide to its Role in Plant Defense

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lariciresinol acetate, a lignan involved in the sophisticated defense mechanisms of plants. This document details the compound's antimicrobial properties, outlines the experimental protocols for its study, and visualizes its biochemical context within the plant's immune response. While direct research on this compound is specific, this guide incorporates data from its precursor, lariciresinol, to provide a comprehensive understanding of its function.

Introduction to Lariciresinol and Lignans in Plant Defense

Lignans are a major class of polyphenolic secondary metabolites derived from the phenylpropanoid pathway and are widely distributed across the plant kingdom.[1][2] They play a crucial role in plant defense, acting as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack.[3][4][5][6] Lignans, including lariciresinol and its derivatives, exhibit a broad spectrum of protective activities, including antifungal, antibacterial, and antiviral properties.[1] These compounds can act directly against invading pathogens or contribute to the structural reinforcement of plant cell walls. The biosynthesis of lariciresinol is a key branch of the lignan pathway, catalyzed by pinoresinol-lariciresinol reductase (PLR) enzymes.[3] This guide focuses on this compound, a naturally occurring derivative, and its function as a defense compound.

Quantitative Data on Antimicrobial Activity

Quantitative data for purified this compound is limited in publicly available research. However, studies on plant extracts where it is a major component, and on its immediate precursor lariciresinol, provide strong evidence of its defensive efficacy.

Efficacy of Larch Extract Containing this compound

An extract from Larch (Larix sp.), identified as containing lariciresinol and this compound as major lignan components, demonstrated significant antifungal properties.[7]

| Extract Source | Target Pathogen | Concentration | Efficacy (% Inhibition) | Reference |

| Larch (Larix decidua, L. sibirica, L. gmelinii) Dichloromethane Extract | Mildew (Plasmopara viticola) | 1 mg/mL | 88 - 98% | [7] |

Efficacy of Lariciresinol (Precursor)

As a proxy for the activity of its acetate derivative, the antimicrobial properties of lariciresinol have been quantified against several bacterial and fungal pathogens.

Table 2.1: Antibacterial Activity of (+)-Lariciresinol [8][9][10]

| Pathogen | Strain | Method | Measurement | Value (µg/mL) |

| Staphylococcus aureus | KCTC1621 | Broth Microdilution | MIC | 125 |

| Staphylococcus aureus | KCTC1621 | Broth Microdilution | MBC | 125 |

| Escherichia coli | O157:H7 | Broth Microdilution | MIC | 250 |

| Escherichia coli | O157:H7 | Broth Microdilution | MBC | 250 |

-

MIC: Minimum Inhibitory Concentration

-

MBC: Minimum Bactericidal Concentration

Table 2.2: Antifungal Activity of Lariciresinol [11]

| Pathogen | Method | Measurement | Value (µg/mL) |

| Candida albicans | Not Specified | MIC | 25 |

| Trichosporon beigelii | Not Specified | MIC | 12.5 |

| Malassezia furfur | Not Specified | MIC | 25 |

Signaling and Biosynthetic Pathways

This compound does not appear to function as a primary signaling molecule that initiates a defense cascade. Instead, it is a downstream product of defense signaling pathways, acting as a direct antimicrobial agent (phytoalexin). Its production is triggered by pathogen recognition.

Integration into Plant Defense Signaling

The synthesis of lignans like lariciresinol is a component of the plant's inducible defense system. Recognition of Pathogen-Associated Molecular Patterns (PAMPs) at the cell surface initiates a signaling cascade involving second messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺), leading to the production of defense hormones such as Salicylic Acid (SA).[12] These signals upregulate the phenylpropanoid pathway, channeling metabolites towards the production of defense compounds, including lignans.[5][12]

Biosynthetic Pathway to Lariciresinol

Lariciresinol is synthesized from coniferyl alcohol, a monomer derived from the phenylpropanoid pathway. The key steps involve the stereospecific coupling of two coniferyl alcohol units to form pinoresinol, followed by two successive reduction steps catalyzed by a Pinoresinol-Lariciresinol Reductase (PLR) enzyme.

Mechanism of Action

Research on lariciresinol indicates a direct antimicrobial mechanism involving the disruption of microbial cell membranes.[13] This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

References

- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linum Lignan and Associated Biochemical Pathways in Human Health and Plant Defense | Book Chapter | PNNL [pnnl.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Lariciresinol Acetate Bioactivity: A Technical Guide

Introduction

Lariciresinol, a lignan found in various plants, has demonstrated a range of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4][5] Its derivative, Lariciresinol acetate, remains less extensively studied, presenting an opportunity for in silico methodologies to predict its potential bioactivities and guide future experimental research. Computational approaches such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offer a rapid and cost-effective means to evaluate the therapeutic potential of novel compounds.

This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the bioactivity of this compound. It outlines detailed hypothetical experimental protocols, data presentation strategies, and visualizations of relevant biological pathways and computational workflows. While direct in silico studies on this compound are limited, this guide extrapolates from the known bioactivities of Lariciresinol to propose potential molecular targets and a robust computational framework for their investigation.

Proposed Bioactivities and Molecular Targets for In Silico Investigation

Based on the established biological activities of the parent compound, Lariciresinol, the following bioactivities and corresponding molecular targets are proposed for the in silico evaluation of this compound:

-

Anti-diabetic Activity: Targeting α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2]

-

Anti-inflammatory Activity: Targeting Phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.

-

Anti-cancer Activity: Targeting proteins in the TGF-β and NF-κB signaling pathways, which are implicated in cancer progression.[1]

-

Anti-viral Activity: Targeting Hepatitis B Virus (HBV) polymerase, based on the observed anti-HBV activity of Lariciresinol.[4][5]

Experimental Protocols

This section details the proposed in silico experimental protocols for predicting the bioactivity of this compound against the aforementioned molecular targets.

Ligand and Protein Preparation

A crucial first step in any molecular modeling study is the preparation of the ligand (this compound) and the protein target structures.

Protocol:

-

Ligand Structure Preparation:

-

Obtain the 2D structure of this compound from a chemical database such as PubChem or construct it using a molecule editor like MarvinSketch or ChemDraw.

-

Convert the 2D structure to a 3D structure using a program like Open Babel or the builder functionality within molecular modeling software.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Save the prepared ligand structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Structure Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the binding interaction using a molecular visualization tool like PyMOL or UCSF Chimera.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Define the binding site or active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review.

-

Generate a grid box encompassing the defined binding site for the docking calculations.

-

Save the prepared protein structure in a compatible format (e.g., .pdbqt).

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

-

Software Selection: Utilize a widely used docking program such as AutoDock Vina, Glide, or GOLD.

-

Input Files: Provide the prepared ligand and protein files as input.

-

Docking Parameters:

-

Exhaustiveness: Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher for AutoDock Vina).

-

Number of Modes: Generate a sufficient number of binding modes to analyze (e.g., 10-20).

-

-

Execution: Run the docking simulation.

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., kcal/mol).

-

Visualize the top-ranked binding poses and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein target using software like PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

-

Ensemble: Perform the simulation under a specific thermodynamic ensemble (e.g., NVT followed by NPT).

-

Temperature and Pressure: Maintain a constant temperature (e.g., 300 K) and pressure (e.g., 1 atm).

-

Simulation Time: Run the simulation for a sufficient duration to allow the system to equilibrate and to observe stable behavior (e.g., 100 ns).

-

-

Execution: Run the MD simulation using software like GROMACS, AMBER, or NAMD.

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

-

Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Monitor the hydrogen bonds formed between the ligand and protein throughout the simulation.

-

ADMET Prediction

In silico ADMET prediction helps to evaluate the drug-likeness and potential pharmacokinetic and toxicological properties of a compound.

Protocol:

-

Tool Selection: Use online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.

-

Input: Provide the 2D or 3D structure of this compound.

-

Property Prediction: Predict a range of properties, including:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

-

Analysis: Analyze the predicted properties to assess the overall drug-likeness of this compound and identify potential liabilities.

Data Presentation

Quantitative data from in silico predictions should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| α-Glucosidase | XXXX | |||

| Phospholipase A2 | YYYY | |||

| TGF-β Receptor | ZZZZ | |||

| NF-κB | AAAA | |||

| HBV Polymerase | BBBB |

Table 2: Molecular Dynamics Simulation Analysis of this compound-Target Complexes

| Complex | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Average Hydrogen Bonds |

| This compound - α-Glucosidase | |||

| This compound - Phospholipase A2 | |||

| This compound - TGF-β Receptor | |||

| This compound - NF-κB | |||

| This compound - HBV Polymerase |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Remarks |

| Absorption | ||

| GI Absorption | High/Low | |

| BBB Permeant | Yes/No | |

| Distribution | ||

| Plasma Protein Binding | % | |

| Metabolism | ||

| CYP1A2 inhibitor | Yes/No | |

| CYP2C9 inhibitor | Yes/No | |

| CYP2C19 inhibitor | Yes/No | |

| CYP2D6 inhibitor | Yes/No | |

| CYP3A4 inhibitor | Yes/No | |

| Excretion | ||

| Total Clearance (log ml/min/kg) | ||

| Toxicity | ||

| AMES Toxicity | Yes/No | |

| Hepatotoxicity | Yes/No |

Signaling Pathway Diagrams

Visualizing the biological pathways in which the target proteins are involved can provide context for the potential mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]

- 5. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Gut Microbiota Metabolism of Lariciresinol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariciresinol, a plant lignan found in various foods, is a precursor to the mammalian enterolignans, enterodiol (END) and enterolactone (ENL), which are associated with various health benefits. This technical guide provides a comprehensive overview of the gut microbiota-mediated metabolism of Lariciresinol acetate. It is hypothesized that this compound undergoes initial hydrolysis by gut microbial esterases to yield lariciresinol, which is then further metabolized. This document details the metabolic pathways, presents quantitative data on conversion rates, outlines experimental protocols for in vitro studies, and provides visualizations of the key processes.

Introduction

Lignans are a class of phytoestrogens that, upon ingestion, are metabolized by the gut microbiota into enterolignans, primarily enterodiol (END) and enterolactone (ENL). These enterolignans have garnered significant interest in the scientific community due to their potential roles in human health, including modulation of hormone-dependent conditions. Lariciresinol is a key dietary lignan precursor to these bioactive compounds. While often occurring in its native form, acetylated forms such as this compound are also relevant. Understanding the metabolic fate of this compound in the gut is crucial for evaluating its potential health effects and for the development of functional foods and therapeutics. This guide synthesizes the current knowledge on the microbial metabolism of this compound, providing a technical resource for researchers in the field.

Data Presentation: Quantitative Conversion of Lignans

The conversion of plant lignans to enterolignans by the gut microbiota can vary significantly between individuals and is dependent on the specific lignan precursor. While direct quantitative data for this compound is limited, the conversion of its parent compound, lariciresinol, and other related lignans has been investigated. It is widely accepted that the initial step in the metabolism of this compound is the hydrolysis of the acetate group by microbial esterases, yielding lariciresinol. The subsequent conversion rates of lariciresinol to enterodiol and enterolactone are presented below, compiled from various in vitro fermentation studies.

| Precursor Lignan | Incubation Time (h) | Conversion to Enterodiol (END) (%) | Conversion to Enterolactone (ENL) (%) | Total Enterolignan Conversion (%) | Reference |

| Secoisolariciresinol | 24 | - | - | 72 | [1] |

| Pinoresinol Diglucoside | 24 | - | - | 55 | [2] |

| Matairesinol | - | - | - | 62 | [2] |

| Secoisolariciresinol Diglucoside (SDG) | - | - | - | 72 | [2] |

Note: Specific quantitative data for the conversion of lariciresinol is not consistently reported in the literature as a distinct percentage. The provided data for other major lignans illustrates the general efficiency of enterolignan production by the gut microbiota. The conversion of lariciresinol is expected to be within a similar range.

Metabolic Pathway of this compound

The metabolism of this compound by the gut microbiota is a multi-step process initiated by the hydrolysis of the acetate ester, followed by a series of reduction, demethylation, and dehydroxylation reactions.

Step 1: Hydrolysis of this compound

The primary and requisite step in the metabolism of this compound is the cleavage of the acetate group to form lariciresinol. This reaction is catalyzed by non-specific esterases produced by a wide range of gut bacteria.

Step 2: Conversion of Lariciresinol to Enterolignans

Once formed, lariciresinol enters the established metabolic pathway for lignan conversion to enterolignans. This pathway involves several key enzymatic reactions carried out by a consortium of anaerobic bacteria.

-

Reduction: Lariciresinol is reduced to secoisolariciresinol.

-

Demethylation: The methoxy groups on the aromatic rings are removed.

-

Dehydroxylation: Hydroxyl groups are removed from the aliphatic chain.

-

Oxidation: Enterodiol can be further oxidized to enterolactone.

The following diagram illustrates the proposed metabolic pathway:

Experimental Protocols

In Vitro Anaerobic Fermentation of this compound with Human Fecal Microbiota

This protocol describes a general method for assessing the metabolism of this compound using an in vitro batch fermentation model with human fecal samples.

4.1.1. Materials

-

This compound (substrate)

-

Fresh human fecal samples from healthy donors

-

Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)

-

Phosphate buffered saline (PBS), pH 7.4, pre-reduced

-

Anaerobic chamber or system (e.g., with an atmosphere of 85% N₂, 10% H₂, 5% CO₂)

-

Sterile anaerobic tubes or vials

-

Centrifuge

-

Vortex mixer

4.1.2. Fecal Slurry Preparation

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Immediately transfer the samples into an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced anaerobic PBS.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

4.1.3. In Vitro Fermentation

-

Prepare anaerobic tubes containing the basal medium.

-

Add this compound to the tubes to a final concentration of, for example, 10-100 µM. A control group without the substrate should also be prepared.

-

Inoculate the tubes with the fecal slurry (e.g., 10% v/v).

-

Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 0, 12, 24, 48 hours).

-

At each time point, collect aliquots for metabolite analysis. Stop the enzymatic reactions by adding a quenching solvent (e.g., ice-cold methanol or acetonitrile) or by flash-freezing in liquid nitrogen.

-

Centrifuge the samples to pellet the bacterial cells and debris.

-

Collect the supernatant for analysis.

Analytical Methods for Quantification

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of lignans and their metabolites.

-

Sample Preparation:

-

Thaw frozen supernatant samples on ice.

-

Perform solid-phase extraction (SPE) for sample clean-up and concentration if necessary.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

-

Use isotopically labeled internal standards for accurate quantification.

-

-

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a set time.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, lariciresinol, enterodiol, and enterolactone need to be determined by infusing pure standards.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for lignan analysis, which typically requires derivatization to increase the volatility of the analytes.

-

Sample Preparation and Derivatization:

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave any conjugated metabolites.

-

Extract the analytes with an organic solvent (e.g., diethyl ether).

-

Evaporate the solvent to dryness.

-

Derivatize the dried residue using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.

-

-

GC Parameters (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to separate the derivatized lignans.

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

-

Conclusion

The gut microbiota plays a pivotal role in the metabolism of this compound, transforming it into the bioactive enterolignans, enterodiol and enterolactone. The initial and essential step is the hydrolysis of the acetate group, followed by a cascade of microbial enzymatic reactions. This technical guide provides a foundational understanding of this metabolic process, offering detailed protocols for its investigation. For researchers and professionals in drug development and nutritional sciences, a thorough comprehension of these metabolic pathways is critical for harnessing the potential health benefits of lignans. Further research is warranted to obtain more precise quantitative data on the conversion of this compound and to identify the specific microbial species and enzymes involved in each metabolic step.

References

An In-Depth Technical Guide on the Phytoestrogenic Potential of Lariciresinol Acetate

Affiliation: Google Research

Abstract

Lariciresinol, a plant lignan, and its metabolites have garnered attention for their potential phytoestrogenic activity, which may influence hormone-dependent pathways. This technical guide provides a comprehensive overview of the methodologies used to evaluate the phytoestrogenic potential of lignans, with a specific focus on Lariciresinol acetate. While direct experimental data on this compound is not extensively available in public literature, this document outlines the established experimental protocols and theoretical signaling pathways through which its activity can be assessed. The primary audience for this guide includes researchers, scientists, and drug development professionals investigating novel phytoestrogens. All quantitative data for related compounds are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Lariciresinol and Phytoestrogens

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects by binding to estrogen receptors (ERs).[1] Lignans, a major class of phytoestrogens, are found in a variety of plant-based foods.[1][2] Lariciresinol is a notable dietary lignan that is metabolized by gut microbiota into enterolignans, primarily enterodiol and enterolactone.[1][3][4][5] These metabolites are believed to be the primary mediators of the estrogenic effects observed with lignan consumption.[1] Animal studies have suggested that dietary lariciresinol may inhibit the growth of hormone-responsive mammary cancer, reduce angiogenesis, and promote apoptosis, partly through modulation of estrogen receptor beta (ERβ) expression.[6][7]

The acetylation of lariciresinol to form this compound may alter its bioavailability and subsequent metabolism, thereby influencing its phytoestrogenic potential. This guide details the necessary experimental framework to elucidate the specific estrogenic and antiestrogenic properties of this compound.

Metabolism of Lignans

The biological activity of dietary lignans like lariciresinol is heavily dependent on their transformation by the intestinal microflora.[4][8] Upon ingestion, glycosylated precursors are hydrolyzed, and the aglycones undergo a series of reactions including demethylation and dehydroxylation to produce enterodiol and enterolactone.[9][10][11] It is hypothesized that this compound would undergo deacetylation in the gut to yield lariciresinol, which would then enter this metabolic pathway.

Metabolic conversion of this compound.

Estrogenic Signaling Pathways

Phytoestrogens can modulate estrogen signaling through both genomic and non-genomic pathways.[12][13] The genomic pathway involves the binding of the ligand to ERα or ERβ in the nucleus, leading to the dimerization of the receptor and its binding to Estrogen Response Elements (EREs) on the DNA, which in turn regulates the transcription of target genes.[13] Non-genomic pathways are initiated by the binding of estrogens to membrane-associated ERs, triggering rapid intracellular signaling cascades.[12]

Genomic Estrogen Receptor Signaling Pathway.

Quantitative Data on Related Lignans

While specific quantitative data for this compound is not available, the following tables summarize findings for related lignans from the scientific literature to provide a comparative context.

Table 1: Estrogen Receptor Binding Affinity of Lignan Derivatives Data from a study on semi-synthetic lignan derivatives, not including this compound.

| Compound | Receptor | IC50 (µM) |

| Derivative 4 | rhERα | 6 |

| Derivative 14 | rhERα | 0.16 |

| Source:[14] |

Table 2: Estrogenic Activity of Sesame Lignans and Metabolites in a Reporter Gene Assay This table illustrates the weak estrogenic potential of related lignans.

| Compound (10 µM) | ERE Activation |

| Sesamin | Yes |

| Sesamol | Yes |

| Enterodiol (ED) | No |

| Enterolactone (EL) | Yes |

| Source:[15] |

Experimental Protocols

The following protocols are standard methods for assessing the estrogenic potential of a test compound like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERs.[3][8][16]

Methodology:

-

Preparation of ER Source: Uterine cytosol from ovariectomized Sprague-Dawley rats is prepared as the source of ERs.[8]

-

Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated using a hydroxylapatite slurry.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[17]

Workflow for ER Competitive Binding Assay.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the ER.[1][10][18]

Methodology:

-

Cell Culture: A human cell line (e.g., T47D or MCF-7) stably transfected with a plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase) is used.[1][19]

-

Treatment: Cells are treated with various concentrations of this compound. Estradiol is used as a positive control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

-

Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Workflow for Estrogen Reporter Gene Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[11][20][21]

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[11]

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 4-6 days to allow for cell proliferation.

-

Quantification of Cell Number: Cell viability is determined using an appropriate method, such as the Sulforhodamine B (SRB) or WST-1 assay.[12][21]

-

Data Analysis: The proliferative effect is calculated relative to a vehicle control, and the EC50 is determined.

Conclusion